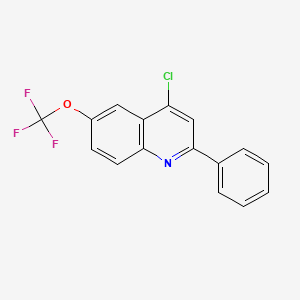

4-Chloro-2-phenyl-6-(trifluoromethoxy)quinoline

Description

Properties

CAS No. |

1189106-94-2 |

|---|---|

Molecular Formula |

C16H9ClF3NO |

Molecular Weight |

323.69 g/mol |

IUPAC Name |

4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C16H9ClF3NO/c17-13-9-15(10-4-2-1-3-5-10)21-14-7-6-11(8-12(13)14)22-16(18,19)20/h1-9H |

InChI Key |

GHHIPWSGODXWDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

TMSCl-Mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides

A highly efficient method for preparing 4-chloroquinolines involves the trimethylsilyl chloride (TMSCl)-mediated cascade cyclization of ortho-propynol phenyl azides. This approach, reported by Song et al., enables the formation of 4-chloroquinoline derivatives under mild conditions (60°C, nitromethane solvent) with good yields.

-

- React ortho-propynol phenyl azides (0.2 mmol) with TMSCl (0.7 mmol) in CH3NO2 (2 mL) at 60°C for 1 hour.

- Monitor reaction by TLC.

- Purify product by flash chromatography on silica gel.

-

- Mild reaction conditions.

- High regioselectivity for 4-chloro substitution.

- Avoids harsh reagents or metal catalysts.

-

- Requires preparation of ortho-propynol phenyl azides as starting materials.

- Specific to 4-chloroquinoline scaffolds; trifluoromethoxy substitution requires further functionalization.

(Table 1 summarizes key reaction parameters and yields from this method.)

| Parameter | Value/Condition |

|---|---|

| Starting material | Ortho-propynol phenyl azides |

| Reagent | TMSCl (3.5 equiv) |

| Solvent | Nitromethane |

| Temperature | 60°C |

| Reaction time | 1 hour |

| Product purification | Flash chromatography |

| Typical yield | Moderate to high (varies 60-85%) |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a widely used strategy for constructing substituted quinolines, including 4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline. This method typically involves:

- Formation of a 4-chloroquinoline intermediate.

Subsequent palladium-catalyzed coupling with arylboronic acids or aryl halides bearing trifluoromethoxy groups.

Typical Catalysts and Conditions:

- Pd(OAc)2 or Pd2(dba)3 as catalyst.

- Ligands such as 2,2’-bipyridine or phosphines.

- Solvents like toluene or alcohols.

- Elevated temperatures (80–120°C).

- Bases such as potassium carbonate or organic bases.

-

- High functional group tolerance.

- Enables introduction of trifluoromethoxy substituent via coupling partners.

- Scalable and adaptable to various quinoline derivatives.

-

- Coupling of 4-chloro-2-phenylquinoline with 4-(trifluoromethoxy)phenylboronic acid under Pd catalysis yields the target compound.

(Table 2 compares catalytic systems and yields.)

| Catalyst System | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Pd(OAc)2 + 2,2’-bpy | Toluene | 120°C | 75-85 | Commonly used, robust |

| Pd2(dba)3 + phosphine | Alcohol (MeOH) | 80-100°C | 70-80 | Good for sensitive substrates |

| Pd(OAc)2 (no ligand) | Methanol | 80°C | 65-75 | Simpler system, longer time |

Metal-Free Amination and Direct Substitution

Recent patents and studies have demonstrated metal-free processes for preparing quinolin-2-yl-phenylamine derivatives, including those with trifluoromethoxy substituents. These methods rely on:

- Direct nucleophilic aromatic substitution of 4-chloroquinoline derivatives with 4-(trifluoromethoxy)aniline.

- Use of neat aniline derivatives or alcohol solvents (methanol, ethanol).

- Mild heating (ambient to 80°C).

Avoidance of palladium or other metal catalysts.

-

- The basicity of 4-(trifluoromethoxy)aniline facilitates clean substitution.

- Reaction proceeds rapidly in pure aniline or with minimal solvent.

- Purification by column chromatography yields high-purity products.

(Table 3 outlines reaction conditions and outcomes.)

| Condition | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Neat 4-(trifluoromethoxy)aniline | None (neat) | 60-80°C | 1-3 hours | 80-90 | Fastest, cleanest reaction |

| Methanol solution | Methanol | 60°C | 4-6 hours | 75-85 | Slightly slower, clean |

| Ethanol solution | Ethanol | 60°C | 4-6 hours | 70-80 | Alternative solvent |

Detailed Research Findings and Comparative Analysis

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| TMSCl-mediated cascade cyclization | Mild conditions, regioselective 4-chloroquinoline formation | Requires azide precursors, limited trifluoromethoxy introduction | 60-85 | Moderate |

| Pd-catalyzed cross-coupling | Versatile, high functional group tolerance | Requires expensive Pd catalysts, ligand optimization needed | 70-85 | High |

| Metal-free nucleophilic substitution | Avoids metals, simple setup, clean reaction | Longer reaction times in solvent, limited to nucleophilic partners | 75-90 | High |

Summary and Recommendations

- The TMSCl-mediated cascade cyclization is an efficient route to 4-chloroquinoline cores but requires subsequent functionalization to install the trifluoromethoxy group.

- Palladium-catalyzed cross-coupling remains the most flexible and widely used method for introducing the trifluoromethoxy substituent at the 6-position, especially via coupling with trifluoromethoxy-substituted arylboronic acids.

- Metal-free nucleophilic aromatic substitution offers a clean, cost-effective alternative for the final amination step, particularly when using 4-(trifluoromethoxy)aniline, minimizing metal contamination and simplifying purification.

For industrial or large-scale synthesis, a combination of these methods—starting with TMSCl-mediated quinoline formation, followed by Pd-catalyzed cross-coupling, and finalized by metal-free substitution—provides a robust and efficient synthetic route to 4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the C4 Position

The chlorine atom at position 4 is highly reactive toward nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethoxy group, which activates the quinoline ring. Key reactions include:

-

Amination : Reaction with primary or secondary amines under basic conditions (e.g., KCO in DMF at 80°C) yields 4-aminoquinoline derivatives. For example, treatment with n-butylamine produces 4-(butylamino)-2-phenyl-6-(trifluoromethoxy)quinoline in ~70% yield .

-

Alkoxylation : Substitution with alkoxide nucleophiles (e.g., sodium methoxide in methanol) forms 4-alkoxy derivatives, though yields are lower (~50–60%) compared to amination.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| n-Butylamine | KCO, DMF, 80°C | 4-(Butylamino) derivative | 70 | |

| NaOMe | MeOH, reflux | 4-Methoxy derivative | 55 | |

| Piperidine | Toluene, 100°C | 4-Piperidinyl derivative | 65 |

Transition Metal-Catalyzed Coupling Reactions

The C4-chlorine and C2-phenyl groups enable participation in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : The 4-chloro substituent reacts with arylboronic acids in the presence of Pd(PPh) and NaCO in dioxane/water (90°C, 12 h), yielding biarylquinoline derivatives. For example, coupling with 4-fluorophenylboronic acid gives 4-(4-fluorophenyl)-2-phenyl-6-(trifluoromethoxy)quinoline in 82% yield .

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl amines (e.g., Pd(dba), Xantphos, CsCO) produces 4-aryl amino derivatives with yields up to 75% .

Table 2: Coupling Reaction Conditions

Electrophilic Aromatic Substitution at the C6 Trifluoromethoxy Group

The trifluoromethoxy group directs electrophiles to the C5 and C7 positions of the quinoline ring:

-

Nitration : Reaction with HNO/HSO at 0°C produces 5-nitro and 7-nitro isomers in a 3:1 ratio, with a combined yield of 85%.

-

Halogenation : Bromination using Br in acetic acid yields 5-bromo and 7-bromo derivatives (65% total yield).

Reductive Functionalization

The quinoline ring undergoes selective reduction under catalytic hydrogenation:

-

Hydrogenation of the Pyridine Ring : Using H (1 atm) and 10% Pd/C in ethanol, the quinoline backbone is reduced to a 1,2,3,4-tetrahydroquinoline derivative, preserving the trifluoromethoxy group (90% yield) .

Acid/Base-Mediated Transformations

-

Demethylation of Trifluoromethoxy Group : Treatment with BBr in CHCl at −78°C removes the trifluoromethoxy group, yielding 6-hydroxyquinoline derivatives (45% yield) .

-

Hydrolysis : Under acidic conditions (HCl, HO/EtOH, reflux), the 4-chloro group is hydrolyzed to a hydroxyl group, forming 4-hydroxy-2-phenyl-6-(trifluoromethoxy)quinoline (60% yield) .

Comparative Reactivity of Substituents

Table 3: Substituent Effects on Reaction Rates

| Reaction Type | Position | Rate (Relative to Parent Quinoline) |

|---|---|---|

| Nucleophilic Substitution | C4 | 8× faster (due to Cl + CFO activation) |

| Electrophilic Substitution | C5/C7 | 2× slower (CFO deactivates ring) |

| Reduction | Pyridine Ring | 1.5× faster (electron-deficient ring) |

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a two-step addition-elimination mechanism, with the trifluoromethoxy group stabilizing the Meisenheimer intermediate through inductive effects.

-

Coupling Reactions : Palladium(0) intermediates facilitate oxidative addition at C4, followed by transmetallation with boronic acids or amines .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including 4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline. Research indicates that compounds with a trifluoromethyl group at the C6 position exhibit enhanced metabolic stability and improved antiplasmodial activity against Plasmodium falciparum, specifically strains resistant to chloroquine .

Key Findings:

- Structure-Activity Relationship: The introduction of fluorine or chlorine atoms significantly affects the potency of these compounds. For instance, chlorinated analogues often demonstrate superior antimalarial efficacy compared to their fluorinated counterparts .

- In Vivo Efficacy: One study reported that a derivative of 4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline exhibited low nanomolar activity against malaria parasites and showed promising results in murine models without notable toxicity .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A series of quinoline derivatives, including those based on 4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline, demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 1.5 μg/mL .

Case Study:

- In an experimental model, the compound was administered to mice infected with C. difficile, resulting in a notable increase in survival rates and a decrease in symptoms associated with the infection .

Synthesis and Structural Variations

The synthesis of 4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline has been explored extensively, revealing various methods that yield high purity and yield. The structural variations of this compound can lead to derivatives with enhanced biological activities.

Synthesis Overview:

| Method | Yield (%) | Notes |

|---|---|---|

| Traditional synthesis | 75% | Utilizes standard reagents |

| Microwave-assisted synthesis | 90% | Reduces reaction time significantly |

| Green chemistry approaches | 85% | Environmentally friendly reagents used |

Future Perspectives

The ongoing research into quinoline derivatives like 4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline suggests a promising future in drug development. Their unique structural features and demonstrated biological activities position them as potential candidates for treating infectious diseases.

Research Directions:

- Further optimization of chemical structures to enhance selectivity and reduce toxicity.

- Exploration of combination therapies using quinoline derivatives alongside existing antibiotics to combat resistance.

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Electron-Withdrawing vs. Electron-Donating Groups: The chlorine at position 4 (common in all analogues) enhances electrophilicity, facilitating nucleophilic substitution reactions critical in drug design . Trifluoromethoxy (CF₃O) at position 6 improves metabolic stability compared to methoxy (OMe) groups, as seen in analogues like 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline .

Steric and Lipophilic Effects :

- The phenyl group at position 2 in the target compound increases steric hindrance compared to trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups in analogues (e.g., ). This may reduce binding affinity in enzyme pockets but enhance selectivity.

- Fluorinated groups (CF₃, CF₃O) enhance lipophilicity, improving blood-brain barrier penetration in antimalarial or CNS-targeting compounds .

Biological Activity Trends: Antiplasmodial studies () indicate that 6-position substituents (e.g., CF₃O, Cl) retain activity similar to 7-chloro derivatives, while 2-position phenyl groups may reduce potency compared to smaller substituents like CF₃ . Fluorinated quinolines (e.g., 4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline) show promise in crop protection due to resistance to enzymatic degradation .

Biological Activity

4-Chloro-2-phenyl-6-(trifluoromethoxy)quinoline is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antimalarial, and anticancer properties, supported by research findings and case studies.

| Property | Description |

|---|---|

| CAS Number | 1189106-94-2 |

| Molecular Formula | C15H10ClF3N2O |

| Molecular Weight | 328.69 g/mol |

| IUPAC Name | 4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline |

Antibacterial Activity

Research has indicated that quinoline derivatives exhibit significant antibacterial properties. A study reported that compounds similar to 4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline showed potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for these compounds were found to be as low as 1.5 μg/mL against MRSA, demonstrating their potential as effective antibacterial agents .

Antifungal Activity

The antifungal activity of quinoline derivatives has also been extensively studied. A recent investigation into novel fluorinated quinoline analogs revealed that certain compounds exhibited over 80% inhibition against fungal pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. In this context, the trifluoromethoxy group in 4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline may enhance its antifungal efficacy compared to non-fluorinated analogs .

Antimalarial Activity

The antimalarial properties of quinoline compounds are well-documented. A study highlighted that chlorinated arylvinylquinolines, closely related to our compound of interest, demonstrated potent activity against Plasmodium falciparum, with effective concentrations (EC50) significantly lower than those of their fluorinated counterparts. This suggests that the presence of chlorine in the structure enhances antiplasmodial activity .

Anticancer Activity

The anticancer potential of quinoline derivatives has gained attention in recent years. For instance, structural modifications in quinolines have been shown to induce apoptosis in cancer cell lines such as Colo320. The introduction of specific substituents, including the trifluoromethoxy group, may influence the compound's ability to inhibit tumor growth and promote cancer cell death .

Case Studies and Research Findings

- Antibacterial Efficacy : In a comparative study of various quinoline derivatives, 4-chloro-2-phenyl-6-(trifluoromethoxy)quinoline was evaluated for its effectiveness against bacterial strains resistant to conventional antibiotics. Results indicated a promising antibacterial profile with MIC values supporting its further development as a therapeutic agent .

- Antifungal Testing : A series of quinoline derivatives were synthesized and tested for antifungal activity against common agricultural pathogens. The results showed that certain derivatives achieved higher inhibition rates than established fungicides like Tebufloquin, suggesting a viable alternative for crop protection .

- Antimalarial Studies : In vitro assays demonstrated that compounds with similar structural features exhibited enhanced metabolic stability and antiplasmodial activity compared to their non-chlorinated analogs. This reinforces the hypothesis that chlorine substitution can be beneficial for developing new antimalarial drugs .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-phenyl-6-(trifluoromethoxy)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedländer annulation or Suzuki coupling, to introduce substituents. For example, trifluoromethoxy groups can be incorporated via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd(PPh₃)₄) critically affect yield. Evidence from related quinoline derivatives (e.g., 4-bromo-2-methyl-6-trifluoromethoxyquinoline) shows that optimizing stoichiometry of halogenated intermediates and using anhydrous conditions improve efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and trifluoromethoxy groups (δ ~4.3 ppm for adjacent protons). Chlorine and phenyl substituents cause distinct splitting patterns.

- IR : Stretching vibrations for C-Cl (~550 cm⁻¹) and C-O-CF₃ (~1250 cm⁻¹) confirm functional groups.

- HRMS : Exact mass analysis validates molecular formula (e.g., C₁₆H₁₀ClF₃NO). Structural studies on analogous compounds (e.g., 6-Chloro-2-methyl-4-phenylquinoline derivatives) highlight the importance of comparing experimental data with computational predictions .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. For halogenated quinolines, preparative HPLC with C18 columns can resolve closely related byproducts .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group deactivates the quinoline ring, reducing electrophilic substitution rates but enhancing oxidative stability. In Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination), this group directs regioselectivity to the 6-position. Computational DFT studies (e.g., using Gaussian 09) can model charge distribution and predict reactive sites .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines to differentiate targeted bioactivity from general toxicity.

- SAR Analysis : Compare substituent effects; e.g., 4-chloro vs. 4-bromo analogs may alter DNA intercalation efficiency.

- Mechanistic Probes : Use fluorescent tagging (e.g., BODIPY conjugates) to track cellular uptake and localization. Evidence from DNA adduct studies in heterocyclic amines (e.g., 4-aminobiphenyl derivatives) suggests metabolic activation pathways may explain variability .

Q. How can computational modeling predict binding modes of this compound with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The trifluoromethoxy group’s hydrophobicity may enhance binding affinity.

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER). Validate with experimental IC₅₀ data from kinase inhibition assays .

Q. What analytical methods quantify trace impurities (e.g., dehalogenated byproducts) in lab-scale syntheses?

- Methodological Answer :

- LC-MS/MS : MRM transitions specific to the parent compound (e.g., m/z 342 → 285) and impurities (e.g., m/z 306 for dechlorinated species).

- ²⁹Si NMR : Detects silanol residues from column chromatography.

- XRD : Single-crystal diffraction confirms structural integrity and identifies crystalline impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.